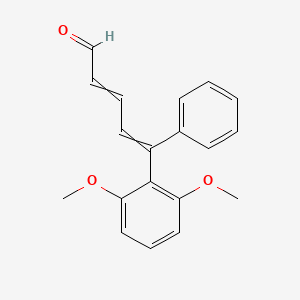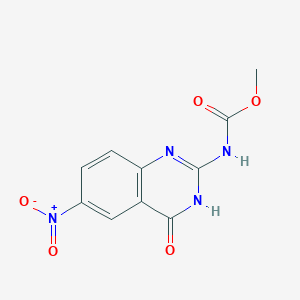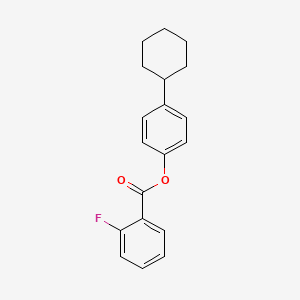
4-Cyclohexylphenyl 2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylphenyl 2-fluorobenzoate: is an organic compound that belongs to the class of fluorinated aromatic esters. This compound is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further esterified with 2-fluorobenzoic acid. The incorporation of fluorine into organic molecules often imparts unique properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexylphenyl 2-fluorobenzoate typically involves the esterification of 4-cyclohexylphenol with 2-fluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to form the corresponding acid chloride, which then reacts with the phenol to form the ester .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclohexylphenyl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 4-Cyclohexylphenyl 2-fluorobenzoate is used as a building block in organic synthesis.
Biology: In biological research, fluorinated compounds are often used as probes to study enzyme mechanisms and metabolic pathways. The presence of a fluorine atom can significantly alter the biological activity of a compound, making it useful for investigating enzyme-substrate interactions .
Medicine: Fluorinated aromatic esters like this compound are explored for their potential therapeutic applications. The incorporation of fluorine can enhance the metabolic stability and bioavailability of drug candidates, making them more effective in treating various diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its unique properties, such as thermal stability and resistance to degradation, make it valuable in the development of high-performance materials .
Mecanismo De Acción
The mechanism of action of 4-Cyclohexylphenyl 2-fluorobenzoate involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and selectivity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological targets .
Comparación Con Compuestos Similares
4-Fluorobenzoic acid: A simpler fluorinated aromatic compound used in various chemical syntheses.
4-Cyclohexylphenol: A precursor in the synthesis of 4-Cyclohexylphenyl 2-fluorobenzoate.
2-Fluorobenzoic acid: Another fluorinated aromatic acid with similar properties.
Uniqueness: this compound is unique due to the combination of a cyclohexyl group and a fluorinated aromatic ester. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .
Propiedades
Fórmula molecular |
C19H19FO2 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(4-cyclohexylphenyl) 2-fluorobenzoate |
InChI |
InChI=1S/C19H19FO2/c20-18-9-5-4-8-17(18)19(21)22-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2 |
Clave InChI |
DZOSZNVCPDVTPW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


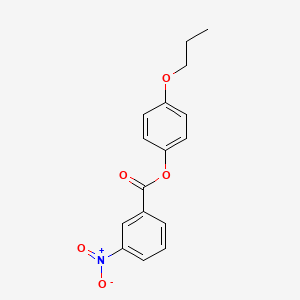
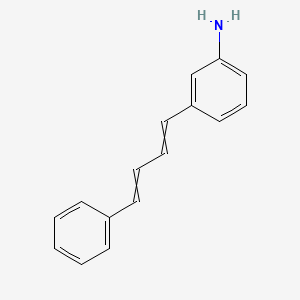
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]biphenyl-4-carbohydrazide](/img/structure/B11712676.png)
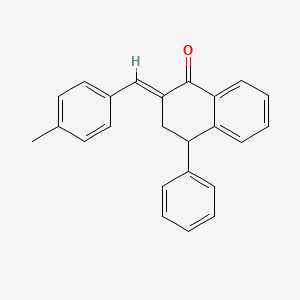
![1-[(E)-(2-phenylhydrazin-1-ylidene)methyl]naphthalen-2-ol](/img/structure/B11712687.png)
![N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11712695.png)
![1-{2-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B11712703.png)
![(2E)-N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-phenylprop-2-enamide](/img/structure/B11712707.png)
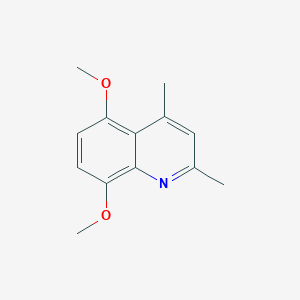
![2-methyl-N-(2,2,2-trichloro-1-{[(4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712721.png)
